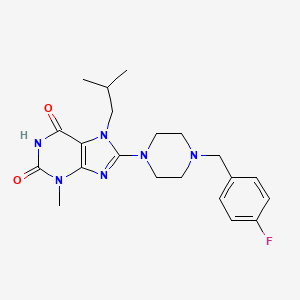

8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

This purine-2,6-dione derivative is characterized by a 4-fluorobenzyl-substituted piperazine moiety at position 8, an isobutyl group at position 7, and a methyl group at position 2. The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .

属性

IUPAC Name |

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFNALINHNGKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 448.93 g/mol. The structure features a purine core substituted with a piperazine moiety and a fluorobenzyl group, which are believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the notable activities of derivatives containing the 4-fluorobenzylpiperazine moiety is their inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Research indicates that compounds similar to This compound demonstrate competitive inhibition against TYR from Agaricus bisporus.

Table 1: Inhibition Potency of Related Compounds

| Compound Structure | IC50 (μM) | Relative Activity |

|---|---|---|

| Kojic Acid | 17.76 | Reference |

| Compound 26 | 0.18 | ~100-fold more active than Kojic Acid |

| Compound 9 | 40.43 | Least effective |

This data highlights the potential of these compounds as therapeutic agents for hyperpigmentation disorders due to their significant inhibitory effects on TYR without cytotoxicity to B16F10 cells .

The mechanism by which This compound exerts its effects involves interaction with specific molecular targets:

- Enzymatic Interaction : The compound may inhibit enzymatic activity through competitive binding to the active site of TYR.

- Receptor Modulation : It could bind to various receptors influencing cellular signaling pathways.

- Nucleic Acid Interaction : Potential intercalation with DNA or RNA could affect gene expression and cellular function.

Case Studies

In a study evaluating the pharmacological properties of related compounds, it was found that those containing the 4-fluorobenzylpiperazine fragment exhibited promising results as tyrosinase inhibitors. The kinetic studies demonstrated that these compounds were competitive inhibitors, with detailed analysis revealing their binding affinities and mechanisms through Lineweaver-Burk plots .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share core structural features (purine-2,6-dione scaffold with piperazine substitutions) but differ in substituents, leading to variations in pharmacological activity, selectivity, and physicochemical properties.

Piperazine-Substituted Purine-Dione Derivatives

Functional Group Variations and Activity

- Piperazine Modifications: The 4-fluorobenzyl group in the target compound may enhance dopamine D4 receptor affinity compared to non-fluorinated analogs like 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purin-2,6-dione .

Position 7 Substituents :

- Isobutyl (target compound) vs. benzyl (e.g., ): Isobutyl groups may reduce steric hindrance, favoring receptor binding. Benzyl-substituted analogs (e.g., compound 21 in ) exhibit mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity and antidepressant-like effects .

- Chlorobenzyl (): The electron-withdrawing chlorine atom increases metabolic stability but may reduce receptor selectivity compared to fluorine .

Receptor Selectivity and Binding

- Serotonin Receptors: Analogs like 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () show 5-HT1A/5-HT2A/5-HT7 polypharmacology, whereas the target compound’s isobutyl group may favor selectivity for specific subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。